Dubinine

Description

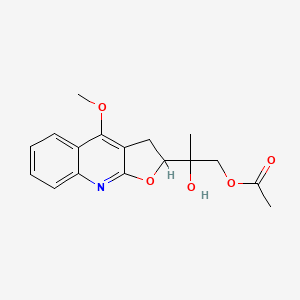

Dubinine is a naturally occurring quinoline alkaloid characterized by a 4-methoxy-α,β-dihydrofuranquinoline core structure with a branched side chain at the α-position . Its structure was revised in 1969 through combined chemical, UV spectroscopic, and mass spectrometric analyses, confirming it as a derivative of dihydrofuranquinoline (Formula (I)) . Key structural features include:

- Dihydrofuran ring: Imparts rigidity and influences fragmentation patterns in mass spectrometry .

- Branched side chain: Contributes to stereochemical complexity and reactivity in alkaline or pyrolytic conditions .

- 4-Methoxy group: Enhances UV absorption at 254–280 nm, a critical identifier in spectroscopic analysis .

Properties

IUPAC Name |

[2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-10(19)22-9-17(2,20)14-8-12-15(21-3)11-6-4-5-7-13(11)18-16(12)23-14/h4-7,14,20H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXADQHBWHLSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346561 | |

| Record name | Dubinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23092-72-0 | |

| Record name | Dubinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dubinine typically involves the following steps:

Formation of the Furanoquinoline Core: The initial step involves the construction of the furanoquinoline core through a series of cyclization reactions. This can be achieved using starting materials such as 4-methoxyquinoline and appropriate reagents to induce cyclization.

Substitution Reactions: Subsequent steps involve the introduction of substituents at specific positions on the furanoquinoline core. This can be achieved through various substitution reactions using reagents like alkyl halides or aryl halides under suitable conditions.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems may be employed to facilitate efficient production. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be used to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dubinine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as periodic acid. This reaction typically leads to the formation of aldehydes or carboxylic acids, depending on the reaction conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Periodic acid in dilute aqueous solutions.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Reduced derivatives of this compound.

Substitution: Substituted furanoquinoline derivatives.

Scientific Research Applications

Chemistry: Dubinine is used as a precursor for the synthesis of other furanoquinoline derivatives

Biology: this compound has shown potential biological activities, including antimicrobial and antioxidant properties. It is being investigated for its potential use in developing new therapeutic agents.

Medicine: Due to its biological activities, this compound is being explored for its potential use in the treatment of various diseases. Research is ongoing to understand its mechanism of action and therapeutic potential.

Industry: this compound and its derivatives are used in the development of new materials with unique properties. They are being explored for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of dubinine involves its interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors in biological systems, leading to various biological effects. For example, its antimicrobial activity is believed to be due to its ability to disrupt the cell membrane of microorganisms. Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

This compound vs. Dubinidine

Key Differences :

- Fragmentation Patterns : this compound’s branched side chain leads to distinct m/z 237 and 194 peaks, whereas Dubinidine’s linear chain results in lower-mass fragments .

- Alkaline Stability : Dubinidine’s dihydrofuran ring is susceptible to hydrolysis in dilute ammonia, unlike this compound, which undergoes dequaternization in pyridine .

This compound vs. Isodubinidine

Isodubinidine, an isomer of this compound, shares the same molecular formula but differs in substituent orientation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.